molecular formula C10H11N3OS B12740381 5H-1,3,4-Thiadiazolo(2,3-b)quinazolin-5-one, 6,7,8,9-tetrahydro-2-methyl- CAS No. 116805-48-2

5H-1,3,4-Thiadiazolo(2,3-b)quinazolin-5-one, 6,7,8,9-tetrahydro-2-methyl-

Cat. No.: B12740381
CAS No.: 116805-48-2
M. Wt: 221.28 g/mol
InChI Key: HGEKKZLUEPYLJK-UHFFFAOYSA-N
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Description

5H-1,3,4-Thiadiazolo(2,3-b)quinazolin-5-one, 6,7,8,9-tetrahydro-2-methyl- is a heterocyclic compound that features a unique fusion of thiadiazole and quinazoline rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-1,3,4-Thiadiazolo(2,3-b)quinazolin-5-one, 6,7,8,9-tetrahydro-2-methyl- typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-ones with carboxylic acids and phosphorus oxychloride (POCl3). Another approach includes the oxidation of 3-arylmethylidenamino-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-ones with potassium chlorate in acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive chemicals like phosphorus oxychloride and potassium chlorate.

Chemical Reactions Analysis

Types of Reactions

5H-1,3,4-Thiadiazolo(2,3-b)quinazolin-5-one, 6,7,8,9-tetrahydro-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium chlorate.

    Reduction: Reduction reactions can be performed using suitable reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at positions where functional groups are present.

Common Reagents and Conditions

    Oxidation: Potassium chlorate in acetic acid.

    Reduction: Common reducing agents like sodium borohydride.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium chlorate can lead to the formation of deaminated products .

Scientific Research Applications

5H-1,3,4-Thiadiazolo(2,3-b)quinazolin-5-one, 6,7,8,9-tetrahydro-2-methyl- has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential antitumor activity.

    Materials Science: The unique structure of the compound makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound’s interactions with biological molecules are of interest for understanding its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism by which 5H-1,3,4-Thiadiazolo(2,3-b)quinazolin-5-one, 6,7,8,9-tetrahydro-2-methyl- exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways involved in cell proliferation and apoptosis. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity and leading to antitumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-1,3,4-Thiadiazolo(2,3-b)quinazolin-5-one, 6,7,8,9-tetrahydro-2-methyl- is unique due to its specific fusion of thiadiazole and quinazoline rings, as well as the presence of a tetrahydro and methyl group

Properties

CAS No.

116805-48-2

Molecular Formula

C10H11N3OS

Molecular Weight

221.28 g/mol

IUPAC Name

2-methyl-6,7,8,9-tetrahydro-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

InChI

InChI=1S/C10H11N3OS/c1-6-12-13-9(14)7-4-2-3-5-8(7)11-10(13)15-6/h2-5H2,1H3

InChI Key

HGEKKZLUEPYLJK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=O)C3=C(CCCC3)N=C2S1

Origin of Product

United States

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